Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate
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Overview
Description
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is a complex organic compound that features a benzisothiazole ring substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate typically involves multi-step organic reactions. One common method starts with the nitration of 1,2-benzisothiazole to introduce the nitro group at the 6-position. This is followed by chlorination to add the chlorine atom at the 3-position. The final step involves the phosphorylation of the amidophosphate group to the benzisothiazole ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and amidophosphate groups may also contribute to its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3-chloro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the nitro group, which may result in different reactivity and biological activity.
Dimethyl (6-nitro-1,2-benzisothiazol-4-YL)amidophosphate: Lacks the chlorine atom, which may affect its chemical properties and applications.
Uniqueness
Dimethyl (3-chloro-6-nitro-1,2-benzisothiazol-4-YL)amidophosphate is unique due to the presence of both chlorine and nitro groups on the benzisothiazole ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9ClN3O5PS |
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Molecular Weight |
337.68 g/mol |
IUPAC Name |
3-chloro-N-dimethoxyphosphoryl-6-nitro-1,2-benzothiazol-4-amine |
InChI |
InChI=1S/C9H9ClN3O5PS/c1-17-19(16,18-2)11-6-3-5(13(14)15)4-7-8(6)9(10)12-20-7/h3-4H,1-2H3,(H,11,16) |
InChI Key |
DVVOJALJMKYIJW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NC1=C2C(=CC(=C1)[N+](=O)[O-])SN=C2Cl)OC |
Origin of Product |
United States |
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